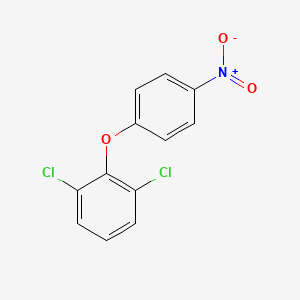

1,3-Dichloro-2-(4-nitrophenoxy)benzene

描述

1,3-Dichloro-2-(4-nitrophenoxy)benzene is an organic compound with the molecular formula C12H7Cl2NO3. It is a chlorinated nitrobenzene derivative, known for its applications in various fields, including agriculture and chemical research. This compound is characterized by its two chlorine atoms and a nitro group attached to a benzene ring, making it a versatile intermediate in organic synthesis.

准备方法

1,3-Dichloro-2-(4-nitrophenoxy)benzene can be synthesized through several methods. One common synthetic route involves the nitration of 1,3-dichlorobenzene with mixed acid, followed by the separation of the desired isomer . Another method includes the reaction of 1,3-dichlorobenzene with 4-nitrophenol under specific conditions to form the target compound . Industrial production methods often involve large-scale nitration and subsequent purification processes to obtain high yields of the compound.

化学反应分析

1,3-Dichloro-2-(4-nitrophenoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.

Common reagents used in these reactions include palladium catalysts for reduction and strong acids or bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

科学研究应用

Research indicates that 1,3-dichloro-2-(4-nitrophenoxy)benzene exhibits moderate acute toxicity and potential skin sensitization effects. Its interaction with biological systems has been studied extensively:

- Toxicological Effects : Chronic exposure may lead to liver and kidney toxicity. The compound has been linked to systemic health effects following repeated exposure.

- Mutagenicity : Similar compounds have shown mutagenic properties in certain test systems, indicating caution is necessary when handling this compound.

Applications in Research

This compound has several notable applications:

- Chemical Synthesis : It serves as an intermediate in synthesizing various organic compounds, including agrochemicals and pharmaceuticals.

- Biological Studies : The compound is used to study metabolic pathways and toxicological effects in living organisms. Its potential as a skin sensitizer makes it relevant in dermatological research.

Toxicological Studies

Several studies have focused on the toxicological profile of this compound. For instance:

- A study indicated that chronic exposure could lead to significant liver damage and kidney toxicity in animal models. The findings suggest a need for careful handling and risk assessment when using this compound in industrial applications.

Environmental Impact

Research has also examined the environmental fate of similar compounds. The low bioaccumulation potential of dichlorobenzenes suggests a limited indirect exposure risk to humans via environmental pathways. However, due to their toxic properties, continuous monitoring is recommended.

作用机制

The mechanism of action of 1,3-Dichloro-2-(4-nitrophenoxy)benzene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

1,3-Dichloro-2-(4-nitrophenoxy)benzene can be compared with similar compounds such as:

1,3,5-Trichloro-2-(4-nitrophenoxy)benzene: This compound has an additional chlorine atom, which can affect its reactivity and applications.

2,4-Dichloro-1-(4-nitrophenoxy)benzene: This isomer has different positions of chlorine atoms, leading to variations in its chemical properties and uses.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and suitability for various applications.

生物活性

1,3-Dichloro-2-(4-nitrophenoxy)benzene (CAS No. 2093-28-9) is an organic compound that has garnered attention for its biological activity, particularly in relation to its toxicity and potential environmental impacts. This compound features a dichlorobenzene structure with a nitrophenoxy substituent, which contributes to its chemical properties and biological interactions.

- Molecular Formula : C₁₂H₇Cl₂NO₃

- Molecular Weight : 276.09 g/mol

- Appearance : Typically a solid at room temperature with varying solubility in organic solvents.

Toxicity and Environmental Impact

This compound has been studied for its potential toxicity to various biological systems. Key findings include:

- Acute Toxicity : Studies indicate that this compound exhibits significant acute toxicity towards aquatic organisms, with an LC50 value of approximately 3.1 mg/L for fish species such as Leuciscus idus and an EC50 of about 3 mg/L for Daphnia magna .

- Chronic Effects : Long-term exposure has been associated with hematological effects, including methemoglobinemia in animal models. These effects suggest a potential for oxidative damage to red blood cells, leading to regenerative anemia .

Genotoxicity Studies

Research into the genotoxic effects of this compound has yielded mixed results:

- In Vitro Studies : It has shown mutagenic activity in Salmonella typhimurium but was negative in mammalian cell tests .

- Chromosomal Aberrations : In vitro studies indicated that it could induce chromosomal aberrations under specific conditions, particularly at high concentrations .

The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS), which can lead to oxidative stress in cells. This mechanism underlies many of its toxicological effects, including:

- Cell Membrane Damage : The compound's interaction with cellular membranes may disrupt permeability, leading to leakage of intracellular contents .

- Inhibition of Macromolecule Synthesis : Similar compounds have been shown to inhibit nucleic acid and protein synthesis in various cell lines, suggesting that this compound may exert similar effects .

Case Study 1: Aquatic Toxicity Assessment

A study conducted on the aquatic toxicity of this compound revealed significant impacts on fish and invertebrate populations. The findings suggested that exposure levels above the LC50 could lead to population declines in sensitive species.

Case Study 2: Occupational Exposure Risks

Research examining occupational exposure among workers handling this compound indicated elevated levels of methemoglobin formation, leading to recommendations for stricter safety protocols in industrial settings .

Summary Table of Biological Activity

| Biological Activity | Observations |

|---|---|

| Acute Toxicity | LC50 (fish): 3.1 mg/L; EC50 (Daphnia): 3 mg/L |

| Chronic Effects | Hematological toxicity; potential for methemoglobinemia |

| Genotoxicity | Mutagenic in Salmonella; chromosomal aberrations observed |

| Mechanism | Induction of oxidative stress; disruption of macromolecule synthesis |

常见问题

Q. Basic: How can researchers synthesize 1,3-Dichloro-2-(4-nitrophenoxy)benzene under laboratory conditions?

Methodological Answer:

The compound is typically synthesized via nucleophilic aromatic substitution or Ullmann-type coupling. A general approach involves reacting 2,4-dichlorophenol with 4-nitrochlorobenzene under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF) at 80–100°C for 12–24 hours . For optimized yields, catalytic copper(I) iodide can enhance coupling efficiency. Post-reaction, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol .

Q. Basic: What spectroscopic methods effectively characterize this compound?

Methodological Answer:

- NMR Spectroscopy : H NMR (CDCl₃) shows aromatic protons at δ 7.2–8.3 ppm, with distinct splitting patterns for nitro and chloro substituents. C NMR confirms carbonyl and nitro group positions .

- Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]⁺ at m/z 285.04 (calculated for C₁₂H₇Cl₂NO₃) .

- IR Spectroscopy : Peaks at 1520 cm⁻¹ (NO₂ asymmetric stretch) and 740 cm⁻¹ (C-Cl stretch) confirm functional groups .

属性

IUPAC Name |

1,3-dichloro-2-(4-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-10-2-1-3-11(14)12(10)18-9-6-4-8(5-7-9)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCRTWSKGUMZTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60943207 | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2093-28-9 | |

| Record name | Ether, 2,6-dichlorophenyl p-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002093289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC52865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2-(4-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60943207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。